molecular formula C34H49ClO3 B12639301 (4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate

(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate

Cat. No.: B12639301
M. Wt: 541.2 g/mol
InChI Key: NCLKUEFDBFUEAL-FUGQLMCZSA-N
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Description

The compound (4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate is a complex organic molecule It features a chlorophenyl group attached to a carbonate ester, which is further linked to a steroid-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate typically involves multiple steps:

    Formation of the Chlorophenyl Carbonate: This step involves the reaction of 4-chlorophenol with phosgene or a phosgene substitute to form 4-chlorophenyl chloroformate.

    Steroid Intermediate Preparation: The steroid-like structure is synthesized through a series of reactions starting from simpler steroid precursors. This may involve hydrogenation, alkylation, and other organic transformations.

    Coupling Reaction: The final step involves the reaction of the steroid intermediate with 4-chlorophenyl chloroformate under basic conditions to form the desired carbonate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the steroidal moiety.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study steroid hormone receptors and their interactions. Its structural similarity to natural steroids makes it a valuable tool for understanding hormone signaling pathways.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. Its ability to interact with steroid receptors suggests possible applications in treating hormone-related disorders.

Industry

In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate involves its interaction with specific molecular targets. In biological systems, it may bind to steroid hormone receptors, modulating their activity and influencing gene expression. The pathways involved include the regulation of transcription factors and downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Estradiol Carbonate: Similar in structure but with different substituents, used in hormone replacement therapy.

    Testosterone Carbonate: Another steroid carbonate with applications in treating testosterone deficiency.

    Cholesterol Carbonate: Used in research to study cholesterol metabolism and transport.

Uniqueness

The uniqueness of (4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate lies in its specific combination of a chlorophenyl group with a steroid-like structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C34H49ClO3

Molecular Weight

541.2 g/mol

IUPAC Name

(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate

InChI

InChI=1S/C34H49ClO3/c1-4-5-6-7-8-9-10-24-12-18-30-29-17-11-25-23-28(38-32(36)37-27-15-13-26(35)14-16-27)19-21-34(25,3)31(29)20-22-33(24,30)2/h11,13-16,24,28-31H,4-10,12,17-23H2,1-3H3/t24-,28-,29-,30-,31-,33+,34-/m0/s1

InChI Key

NCLKUEFDBFUEAL-FUGQLMCZSA-N

Isomeric SMILES

CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=CC=C(C=C5)Cl)C)C

Canonical SMILES

CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=CC=C(C=C5)Cl)C)C

Origin of Product

United States

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